(5,6-Dimethylpyridin-2-yl)-[2-(2-hydroxy-5-methylcyclohexyl)pyrrolidin-1-yl]methanone
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Overview
Description
(5,6-Dimethylpyridin-2-yl)-[2-(2-hydroxy-5-methylcyclohexyl)pyrrolidin-1-yl]methanone is a complex organic compound featuring a pyridine ring substituted with dimethyl groups and a pyrrolidine ring attached to a cyclohexyl group with a hydroxyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dimethylpyridin-2-yl)-[2-(2-hydroxy-5-methylcyclohexyl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Substitution with Dimethyl Groups: The dimethyl groups are introduced via Friedel-Crafts alkylation using methyl halides in the presence of a Lewis acid catalyst.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring is formed through the cyclization of an appropriate amine with a dihaloalkane.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced through a Grignard reaction, where a cyclohexyl magnesium bromide reacts with a suitable carbonyl compound.
Final Coupling: The final step involves coupling the pyridine and pyrrolidine derivatives using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the cyclohexyl ring, forming ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, breaking down into its constituent parts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can use sodium hydroxide (NaOH).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated pyridine derivatives.
Hydrolysis: Breakdown products including pyridine and pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5,6-Dimethylpyridin-2-yl)-[2-(2-hydroxy-5-methylcyclohexyl)pyrrolidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional groups.
Medicine
Medically, the compound has potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific receptors or enzymes is required.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (5,6-Dimethylpyridin-2-yl)-[2-(2-hydroxy-5-methylcyclohexyl)pyrrolidin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(5,6-Dimethylpyridin-2-yl)-[2-(2-hydroxycyclohexyl)pyrrolidin-1-yl]methanone: Lacks the methyl group on the cyclohexyl ring.
(5,6-Dimethylpyridin-2-yl)-[2-(2-hydroxy-5-methylphenyl)pyrrolidin-1-yl]methanone: Contains a phenyl group instead of a cyclohexyl group.
(5,6-Dimethylpyridin-2-yl)-[2-(2-hydroxy-5-methylcyclohexyl)piperidin-1-yl]methanone: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
The uniqueness of (5,6-Dimethylpyridin-2-yl)-[2-(2-hydroxy-5-methylcyclohexyl)pyrrolidin-1-yl]methanone lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(5,6-dimethylpyridin-2-yl)-[2-(2-hydroxy-5-methylcyclohexyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-12-6-9-18(22)15(11-12)17-5-4-10-21(17)19(23)16-8-7-13(2)14(3)20-16/h7-8,12,15,17-18,22H,4-6,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUNFNYLSBQDJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C2CCCN2C(=O)C3=NC(=C(C=C3)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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